molecular formula C21H15ClF3NO2 B3048201 Zatolmilast CAS No. 1606974-33-7

Zatolmilast

Cat. No.: B3048201
CAS No.: 1606974-33-7
M. Wt: 405.8 g/mol
InChI Key: LTSUMTMGJHPGFX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Zatolmilast is believed to work by modulating a signaling molecule called cyclic AMP (cAMP), which may promote the maturation of connections between neurons

Cellular Effects

This compound has shown potential effects on various types of cells and cellular processes. In particular, it is believed to influence cell function by modulating cAMP signaling . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being studied.

Molecular Mechanism

The molecular mechanism of this compound involves modulation of the cAMP signaling pathway . By selectively inhibiting PDE4D, this compound may increase cAMP levels, promoting the maturation of neuronal connections

Temporal Effects in Laboratory Settings

Preliminary studies suggest that this compound may have potential cognitive benefits .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are being studied. Current research is focused on evaluating the safety and efficacy of this compound in males aged 9 to 45 years with FXS .

Metabolic Pathways

As a modulator of cAMP, this compound likely interacts with enzymes and cofactors involved in cAMP metabolism .

Transport and Distribution

Current studies are investigating how this compound is absorbed and eliminated, with preliminary findings suggesting that both this compound and similar compounds are slowly absorbed and eliminated .

Subcellular Localization

The subcellular localization of this compound and its effects on cellular activity and function are currently being studied. As a modulator of cAMP signaling, this compound likely has effects in multiple cellular compartments where cAMP signaling occurs .

Preparation Methods

The synthetic routes and reaction conditions for Zatolmilast are not widely published. it is known that the compound was discovered by Tetra Therapeutics and is currently being developed by Shionogi & Co., Ltd . Industrial production methods likely involve complex organic synthesis techniques, but specific details are proprietary and not publicly available.

Chemical Reactions Analysis

Zatolmilast, as a selective phosphodiesterase 4 subtype D inhibitor, does not undergo typical chemical reactions like oxidation, reduction, or substitution in its therapeutic context. Instead, its primary interactions are biological, involving the modulation of cyclic adenosine monophosphate levels within cells .

Biological Activity

Zatolmilast, also known as BPN14770, is a selective phosphodiesterase 4D (PDE4D) inhibitor that has garnered attention for its potential therapeutic effects in various neurological and cognitive disorders, particularly Fragile X syndrome (FXS). This article explores the biological activity of this compound, emphasizing its pharmacological effects, clinical trial outcomes, and mechanisms of action.

This compound functions primarily as a negative allosteric modulator of PDE4D, an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound increases cAMP levels within neurons, which is crucial for various cellular processes, including memory formation and neuroprotection. This mechanism is particularly relevant in conditions characterized by cognitive deficits and neuroinflammation.

Pharmacological Effects

Recent studies have highlighted the differential effects of this compound compared to other PDE4 inhibitors. For instance, a study comparing this compound with roflumilast demonstrated that this compound did not exhibit significant anti-inflammatory effects in models of neuroinflammation induced by lipopolysaccharide (LPS). In contrast, roflumilast effectively reduced levels of inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo settings . This suggests that while this compound may enhance cognitive functions, it may not possess strong anti-inflammatory properties.

Table 1: Comparison of Pharmacological Effects of this compound and Roflumilast

CompoundAnti-inflammatory EffectCognitive EnhancementBioavailability
This compoundNone observedSignificant improvement in cognitive tasks3.7%
RoflumilastSignificantModerate2.3%

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in treating Fragile X syndrome. A notable Phase 2 trial involving 30 adult males reported improvements in cognitive functions such as language skills and memory after treatment with this compound . Participants showed statistically significant enhancements across various performance-based assessments.

Case Studies

  • Jason Mazzola's Experience : A participant in the clinical trial reported transformative changes after starting this compound. Previously requiring constant supervision due to severe anxiety and communication challenges, Jason experienced increased independence and improved social interactions post-treatment .
  • General Findings from Clinical Trials : The Phase 2a study indicated that participants exhibited improvements in communication and language skills, with parent-rated assessments reflecting enhanced daily functioning .

Research Findings on Cognitive Enhancement

Research indicates that this compound may reverse cognitive impairments caused by factors such as sleep deprivation. A study demonstrated that this compound administration improved memory performance in sleep-deprived mice without adversely affecting memory in non-sleep-deprived conditions . This finding underscores its potential utility in enhancing cognitive resilience under stress conditions.

Safety Profile

The safety profile of this compound appears favorable based on clinical trial data. Commonly reported adverse events included mild symptoms such as vomiting and upper respiratory infections; however, these were comparable to placebo rates . Importantly, no participants discontinued treatment due to adverse effects.

Properties

IUPAC Name

2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSUMTMGJHPGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606974-33-7
Record name Zatolmilast [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1606974337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZATOLMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G786V328X6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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